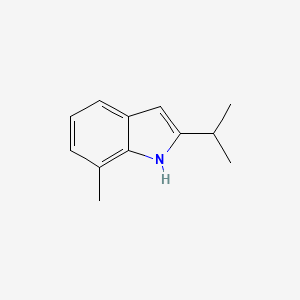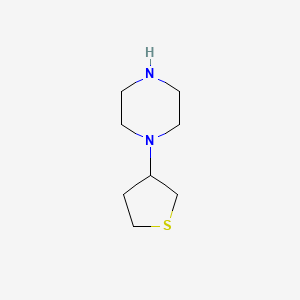
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole: is an organic compound that features a pyrrole ring substituted with a pyrrolidinylmethyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties. The presence of both pyrrole and pyrrolidine rings in its structure makes it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole typically involves the reaction of pyrrole with pyrrolidine in the presence of a suitable alkylating agent. One common method includes the use of paraformaldehyde as the alkylating agent. The reaction is carried out in an anhydrous ethanol solution under reflux conditions. The mixture is heated to around 95°C for several hours, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for the purification and isolation of the compound, such as extraction and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.
Mécanisme D'action
The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit proteinase-activated receptor-2 (PAR2) by interfering with its signaling pathways . This inhibition can lead to reduced inflammation and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Pyrrolidinone: A five-membered lactam with diverse biological activities.
Pyrrolone: Known for its antimicrobial and anticancer properties.
Pyridazine: Exhibits a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness: 3-(pyrrolidin-1-ylmethyl)-1H-pyrrole is unique due to the presence of both pyrrole and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-(pyrrolidin-1-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C9H14N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h3-4,7,10H,1-2,5-6,8H2 |
Clé InChI |
GECFCZAZFBNASA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CNC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B1501088.png)






![2-[2-(Propan-2-yl)cyclopropyl]aniline](/img/structure/B1501102.png)
![Phenol, 4-[(3-methylcyclopentyl)oxy]-](/img/structure/B1501105.png)




